2-Chloro-4-cyclopropoxy-5-methoxypyridine
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Overview
Description
2-Chloro-4-cyclopropoxy-5-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 2-position, a cyclopropoxy group at the 4-position, and a methoxy group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-5-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane. This reaction leads to the formation of 2-chloro-4-methoxypyridine, which can then be further reacted with cyclopropyl alcohol under suitable conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-5-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science:
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary based on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chloro-4-cyclopropoxy-5-methoxypyridine can be compared with other similar compounds such as:
2-Chloro-4-methoxypyridine: Lacks the cyclopropoxy group and has different chemical properties and applications.
2-Chloro-5-methoxypyridine:
2-Chloro-4-methyl-5-nitropyridine: Contains a nitro group instead of a cyclopropoxy group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-5-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO2/c1-12-8-5-11-9(10)4-7(8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
JYTSGMQPTVPWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1OC2CC2)Cl |
Origin of Product |
United States |
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